![molecular formula C15H17NO2 B1208250 2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide](/img/structure/B1208250.png)
2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide
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Overview
Description
2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide is an aromatic amide and a member of furans.
Scientific Research Applications
Cyclopalladation and Chelate Formation
Research by Nonoyama and Nonoyama (1989) demonstrates the use of compounds similar to 2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide in cyclopalladation. They prepared N,N-Dimethyl-2(or −3)-furancarboselenoamide and cyclopalladated it with lithium tetrachloropalladate to form a palladaselenaheterocycle, showcasing its potential in chelate formation with selenium and carbon as donor atoms (Nonoyama & Nonoyama, 1989).
Synthesis of Furan Derivatives
Yamagata et al. (2002) explored the synthesis of 3-Diaminomethylene-2(3H)-furanones using 2-amino-4,5-dihydro-3-furancarboxamides. This study highlights the reactivity of furancarboxamides in producing complex organic structures, pertinent to the realm of organic synthesis and medicinal chemistry (Yamagata et al., 2002).
Directed Lithiation and Regioselectivity
Barcock et al. (1994) investigated the directed lithiation properties of heteroaryl-2-imidates, a category to which 2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide belongs. They discovered a distinct regioselectivity in these compounds, contributing significantly to the field of directed metalation and its synthetic applications (Barcock et al., 1994).
Synthetic Methodologies and Molecular Interactions
Further studies on similar compounds demonstrate various synthetic methodologies and their applications. For instance, Asaoka et al. (1979) explored the reactions of 2-(trimethylsiloxy)furans with orthocarboxylic esters in the presence of Lewis acids, highlighting the diverse chemical reactivity of furan derivatives (Asaoka et al., 1979). Similarly, Shimizu et al. (1985) observed a thermal decomposition of dimethyl nitromalonate, leading to new synthetic methods relevant for furan compounds (Shimizu et al., 1985).
properties
Product Name |
2-methyl-N-(2,4,6-trimethylphenyl)-3-furancarboxamide |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-methyl-N-(2,4,6-trimethylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C15H17NO2/c1-9-7-10(2)14(11(3)8-9)16-15(17)13-5-6-18-12(13)4/h5-8H,1-4H3,(H,16,17) |
InChI Key |
LSIWXDPULIKEFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(OC=C2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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